Deuterated Glucose

Description

Properties

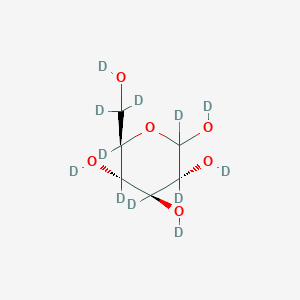

Molecular Formula |

C₆D₁₂O₆ |

|---|---|

Molecular Weight |

192.23 |

Synonyms |

D-[2H12]Glucose; D-[UL-2H12]Glucose; |

Origin of Product |

United States |

Foundational & Exploratory

Deuterated Glucose: A Technical Guide to its Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Core of Deuterated Glucose in Metabolic Tracing

This compound is a stable, non-radioactive isotope of glucose where one or more hydrogen atoms (¹H) are replaced by deuterium (²H), a heavy isotope of hydrogen. This subtle alteration in mass does not significantly change the biochemical properties of the glucose molecule, allowing it to be metabolized by cells in the same manner as its naturally occurring counterpart. This key characteristic makes this compound an invaluable tracer in metabolic research, enabling scientists to track the journey of glucose and its downstream metabolites through intricate biochemical pathways.

The use of this compound, in conjunction with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic window into cellular metabolism. Unlike traditional methods that measure static metabolite levels, isotopic tracing with this compound allows for the quantification of metabolic fluxes—the rates at which molecules are processed through a pathway. This provides a more accurate and insightful picture of metabolic function in both healthy and diseased states.

This technical guide will provide an in-depth overview of this compound, its various forms, and its application in metabolic research. It will cover detailed experimental protocols for both in vitro and in vivo studies, methods for sample analysis, and a framework for data interpretation to quantify metabolic fluxes.

Properties and Types of this compound

The fundamental difference between glucose and this compound lies in the mass of the hydrogen isotope. This mass difference is the basis for its detection and quantification in various analytical platforms.

Table 1: Comparison of Physical Properties: Glucose vs. Fully this compound (D-Glucose-d12)

| Property | Standard Glucose (C₆H₁₂O₆) | Fully this compound (C₆D₁₂O₆) |

| Molecular Weight | 180.16 g/mol | 192.23 g/mol [1] |

| Isotopic Abundance of Hydrogen | ~99.985% ¹H | Varies by position, up to 98 atom % D[2] |

Several types of this compound are commercially available, each with specific deuterium labeling patterns that make them suitable for interrogating different metabolic pathways.

Table 2: Common this compound Tracers and Their Primary Applications

| Tracer Name | Chemical Formula | Key Features & Advantages | Primary Applications | Disadvantages |

| [6,6-²H₂]-Glucose | C₆H₁₀D₂O₆ | Deuterium on C6 is retained through glycolysis. Considered a reliable tracer for whole-body glucose turnover.[3] | Measurement of whole-body glucose turnover, endogenous glucose production, and glycolysis.[4] | Limited information on the pentose phosphate pathway (PPP). |

| D-Glucose-d₇ | C₆H₅D₇O₆ | Uniformly labeled at non-labile positions, providing a strong signal for tracing into various downstream metabolites. | General overview of glucose metabolism, tracing into amino acids and lipids. | Higher cost and potential for kinetic isotope effects. |

| [1-²H₁]-Glucose | C₆H₁₁DO₆ | Deuterium at the C1 position can be lost as deuterated water during the pentose phosphate pathway. | Estimation of pentose phosphate pathway activity. | Label can be lost early in metabolism, complicating flux analysis downstream. |

| [U-²H₇]-Glucose | C₆D₇H₅O₆ | Uniformly labeled, providing a comprehensive view of glucose's metabolic fate. | General metabolic mapping and tracing studies. | Can generate a significant deuterated water signal, which may complicate analysis in some contexts. |

Experimental Protocols

In Vitro this compound Tracing in Cultured Cells

This protocol provides a general workflow for labeling adherent mammalian cells with this compound to study intracellular metabolism.

Materials:

-

Adherent mammalian cells

-

Complete cell culture medium

-

Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

This compound tracer (e.g., [6,6-²H₂]-glucose or [U-²H₇]-glucose)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (HPLC grade), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will achieve approximately 80% confluency on the day of the experiment. Allow cells to adhere and grow overnight in complete culture medium.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of this compound and dFBS. The concentration of this compound should ideally match the glucose concentration in the standard growth medium.

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed this compound labeling medium to each well.

-

Incubate the cells for a predetermined period (typically ranging from minutes to 24 hours, depending on the metabolic pathway of interest) under standard culture conditions (37°C, 5% CO₂).[4]

-

-

Metabolite Quenching and Extraction:

-

To halt metabolic activity, place the 6-well plate on a bed of dry ice.[4]

-

Aspirate the labeling medium.

-

Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.[4]

-

Incubate on dry ice for 10 minutes.

-

Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[4]

-

-

Sample Processing:

-

Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant, containing the metabolites, to a new pre-chilled microcentrifuge tube.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite pellets at -80°C until analysis.

-

In Vitro this compound Tracing Workflow.

In Vivo this compound Infusion in Animal Models

This protocol outlines a primed-constant infusion of this compound in a mouse model to study whole-body glucose metabolism.

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

Sterile, injectable-grade this compound (e.g., [6,6-²H₂]-glucose)

-

Sterile saline solution (0.9% NaCl)

-

Anesthesia (e.g., isoflurane)

-

Infusion pump and catheters

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Procedure:

-

Animal Preparation: Acclimatize animals to the experimental conditions. Fast animals overnight (typically 12-16 hours) to achieve a basal metabolic state. Anesthetize the animal and insert catheters for infusion and blood sampling.

-

Tracer Preparation: Prepare a sterile solution of the this compound tracer in saline at the desired concentration for both the priming dose and the constant infusion.

-

Primed-Constant Infusion:

-

Administer a bolus "priming" dose of the this compound tracer to rapidly achieve isotopic equilibrium in the plasma. A typical priming dose for [6,6-²H₂]-glucose is 14.0 µmol/kg.

-

Immediately follow the priming dose with a continuous infusion of the tracer at a constant rate. A typical infusion rate for [6,6-²H₂]-glucose is 11.5 µmol/kg/hr.

-

-

Blood Sampling: Collect blood samples at baseline (before tracer administration) and at regular intervals during the infusion (e.g., 90, 100, 110, 120 minutes) to monitor plasma glucose concentration and isotopic enrichment.

-

Sample Processing: Immediately centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

In Vivo this compound Infusion Workflow.

Sample Analysis by Mass Spectrometry

Mass spectrometry is the primary analytical technique for quantifying the incorporation of deuterium from labeled glucose into downstream metabolites. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

GC-MS Analysis

GC-MS often requires chemical derivatization of polar metabolites like glucose to make them volatile for gas chromatography.

Sample Preparation and Derivatization:

-

Protein Precipitation: For plasma samples, precipitate proteins using an organic solvent like acetonitrile.

-

Derivatization: A common derivatization for glucose is the formation of its aldonitrile pentaacetate derivative. This involves a two-step reaction:

-

Reaction with hydroxylamine hydrochloride in pyridine to form the oxime.

-

Acetylation with acetic anhydride.

-

-

Extraction: Extract the derivatized analytes into an organic solvent (e.g., ethyl acetate) for injection into the GC-MS.

GC-MS Parameters (Representative):

-

Column: A capillary column suitable for separating sugar derivatives (e.g., DB-XLB).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An oven temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping to 280°C.

-

Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode.

LC-MS/MS Analysis

LC-MS/MS can often analyze underivatized glucose and its metabolites, simplifying sample preparation.

Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, precipitate proteins with a cold organic solvent such as acetonitrile or methanol containing an internal standard.

-

Centrifugation: Centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant for direct injection or after drying and reconstitution in the initial mobile phase.

LC-MS/MS Parameters (Representative):

-

LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for the separation of polar metabolites.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for glucose and its phosphorylated intermediates.

-

Mass Analyzer: Triple Quadrupole (QqQ) or high-resolution mass spectrometers like Orbitrap or Q-TOF.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument.

Table 3: Example MRM Transitions for this compound Metabolites

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Glucose (unlabeled) | 179.1 | 89.1 | [M-H]⁻ |

| [6,6-²H₂]-Glucose | 181.1 | 91.1 | [M-H]⁻ |

| Lactate (unlabeled) | 89.0 | 43.0 | [M-H]⁻ |

| [3-²H₁]-Lactate | 90.0 | 44.0 | [M-H]⁻ |

| Glutamate (unlabeled) | 146.1 | 84.1 | [M-H]⁻ |

| [4-²H₁]-Glutamate | 147.1 | 85.1 | [M-H]⁻ |

Note: These are representative transitions and should be optimized for the specific instrument and experimental conditions.

Data Analysis and Metabolic Flux Calculation

The raw data from the mass spectrometer consists of the abundance of different mass isotopologues for each metabolite of interest. This data is then used to calculate metabolic fluxes.

General Workflow for Flux Calculation:

-

Correction for Natural Isotope Abundance: The measured isotopologue distribution must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O).

-

Calculation of Isotopic Enrichment: The fractional or molar percent enrichment (MPE) of the deuterated tracer in the precursor pool (e.g., plasma glucose) is determined.

-

Metabolic Modeling: A metabolic network model is constructed that describes the biochemical reactions connecting the deuterated substrate to the measured downstream metabolites.

-

Flux Estimation: The corrected isotopologue distribution data is fitted to the metabolic model using specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Example Calculation of Whole-Body Glucose Appearance Rate (Ra): In a primed-constant infusion study at isotopic steady state, the rate of appearance of glucose (Ra) can be calculated using the following equation:

Ra = Infusion Rate / Plasma Glucose Enrichment

Where:

-

Infusion Rate is the rate at which the this compound tracer is being infused (e.g., in µmol/kg/hr).

-

Plasma Glucose Enrichment is the molar percent excess of the this compound in the plasma at steady state.

Visualizing Metabolic Pathways with this compound Tracing

Graphviz diagrams can be used to visualize the flow of deuterium atoms through metabolic pathways.

Glycolysis

When [6,6-²H₂]-glucose is metabolized through glycolysis, the two deuterium atoms on the C6 of glucose are transferred to the methyl group (C3) of pyruvate, and subsequently to lactate.

Deuterium flow from [6,6-²H₂]-glucose through glycolysis.

TCA Cycle

Deuterated pyruvate from glycolysis can enter the tricarboxylic acid (TCA) cycle as acetyl-CoA. The deuterium can then be incorporated into TCA cycle intermediates, such as α-ketoglutarate, and subsequently into glutamate.

Deuterium incorporation into the TCA cycle and glutamate.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing this compound tracers.

Table 4: Whole-Body Glucose Appearance (Ra) in Humans in Different Physiological States

| Condition | Tracer | Glucose Ra (µmol/kg/min) | Reference |

| Postabsorptive (Fasted) | [6,6-²H₂]-Glucose | 10.5 ± 0.5 | (Typical values from literature) |

| Euglycemic-Hyperinsulinemic Clamp | [6,6-²H₂]-Glucose | 1.2 ± 0.3 | (Typical values from literature) |

Table 5: Glycolytic Flux in Cancer Cells vs. Normal Cells

| Cell Type | Tracer | Lactate Production Rate (nmol/10⁶ cells/hr) | Reference |

| Normal Fibroblasts | [6,6-²H₂]-Glucose | 50 ± 8 | (Representative data) |

| Glioblastoma Cells | [6,6-²H₂]-Glucose | 250 ± 30 | (Representative data) |

Conclusion

This compound is a powerful and versatile tool in metabolic research, offering a safe and effective means to trace the intricate pathways of glucose metabolism. By carefully selecting the appropriate this compound tracer and employing robust experimental and analytical methodologies, researchers can gain unprecedented insights into the dynamic nature of cellular metabolism. The ability to quantify metabolic fluxes provides a deeper understanding of the metabolic reprogramming that occurs in various diseases, paving the way for the development of novel diagnostic and therapeutic strategies. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to design, execute, and interpret this compound tracing experiments, ultimately advancing our understanding of metabolic health and disease.

References

Principles of using deuterium-labeled glucose for metabolic tracing.

An In-Depth Technical Guide to the Principles of Using Deuterium-Labeled Glucose for Metabolic Tracing

Introduction

The study of metabolic pathways is fundamental to understanding cellular function in both healthy and diseased states. Stable isotope tracing has emerged as a powerful technique to elucidate the intricate network of biochemical reactions that constitute metabolism.[1] Among the various stable isotopes, deuterium (²H), a non-radioactive isotope of hydrogen, offers a versatile and cost-effective means to track the metabolic fate of substrates like glucose.[1] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, data interpretation, and applications of deuterium-labeled glucose in metabolic research, tailored for researchers, scientists, and drug development professionals.

Core Principles of Deuterium-Labeled Glucose Tracing

The fundamental principle of deuterium-labeled glucose tracing lies in the substitution of one or more hydrogen atoms on the glucose molecule with deuterium.[2] This "heavy" label allows researchers to follow the glucose molecule and its constituent atoms as they are processed through various metabolic pathways.[2] Unlike methods that provide a static snapshot of metabolite concentrations, isotope tracing offers a dynamic view of metabolic fluxes—the rates at which molecules are turned over in a metabolic pathway.[2]

The choice of the deuterium labeling position on the glucose molecule is a critical aspect of experimental design, as it dictates which pathways can be effectively traced.[2] For instance, [6,6-²H₂]-glucose is frequently used to investigate glycolysis and the tricarboxylic acid (TCA) cycle.[2] As glucose is metabolized, the deuterium atoms are transferred to downstream metabolites such as lactate and glutamate, allowing for the quantification of flux through these central carbon metabolism pathways.[2][3] In contrast, the use of deuterated water (D₂O) is a preferred method for studying gluconeogenesis and de novo lipogenesis.[2]

The primary analytical techniques for detecting and quantifying deuterium incorporation into metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating complex mixtures of metabolites and determining the mass-to-charge ratio of molecules, which reveals the extent of deuterium enrichment.[2] NMR spectroscopy, on the other hand, can distinguish between deuterated and non-deuterated molecules based on their magnetic properties, providing positional information of the deuterium label within the metabolite.[2] A more recent innovation, Deuterium Metabolic Imaging (DMI), utilizes magnetic resonance spectroscopy (MRS) to non-invasively map the spatial distribution of deuterated glucose and its metabolites in three dimensions within intact organisms.[2]

Data Presentation

Quantitative data from deuterium tracing experiments are crucial for comparing metabolic states between different experimental conditions. The following tables provide examples of how such data can be structured.

Table 1: Fractional Gluconeogenesis Rates in Humans

| Condition | Fractional Gluconeogenesis (%) | Reference |

| Healthy, Post-absorptive | 50-60 | [2] |

| Prolonged Fasting (60 hours) | ~95 | [2] |

| Type 2 Diabetes, Post-absorptive | 70-80 | [2] |

Table 2: Metabolic Fluxes in Cancer Cells

| Cell Line | Treatment | Glycolytic Flux (nmol/min/mg protein) | TCA Cycle Flux (nmol/min/mg protein) | Reference |

| PC3 | Control | 15.2 ± 1.8 | 8.5 ± 0.9 | [4] |

| PC3 | Drug X | 8.7 ± 1.1 | 4.2 ± 0.5 | [4] |

| HeLa | Control | 20.1 ± 2.5 | 10.3 ± 1.2 | [4] |

| HeLa | Drug X | 12.4 ± 1.5 | 6.1 ± 0.7 | [4] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accuracy of metabolic tracing studies.

Protocol 1: In Vitro Deuterium Tracing in Mammalian Cells

This protocol outlines a general workflow for a deuterium tracing experiment in cultured mammalian cells.[5]

-

Cell Seeding and Growth:

-

Labeling Medium Preparation:

-

Prepare a culture medium containing the desired deuterium-labeled substrate. For glucose tracing, use glucose-free DMEM supplemented with dialyzed fetal bovine serum, glutamine, and the this compound tracer (e.g., 10 mM [6,6-²H₂]-glucose).[5]

-

-

Initiation of Labeling:

-

Metabolism Quenching and Metabolite Extraction:

-

Sample Processing:

-

Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet proteins and cell debris.[6]

-

Transfer the supernatant containing the metabolites to a new tube.[6]

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[5]

-

Store the dried pellets at -80°C until analysis.[6]

-

-

Sample Analysis:

Protocol 2: In Vivo Deuterium Tracing in Animal Models

This protocol provides a general framework for tracking deuterium-labeled metabolites in small animals.[3]

-

Animal Preparation:

-

Acclimatize the animals to the experimental conditions. Fasting may be necessary depending on the study's objective.[3]

-

-

Tracer Administration:

-

Administer the deuterium-labeled substrate through a chosen route, such as oral gavage or intravenous injection.[3]

-

-

Time-Course Sampling:

-

At predetermined time points following administration, collect biological samples such as blood, urine, or specific tissues.[3]

-

-

Sample Processing:

-

For blood samples, centrifuge to separate plasma or serum.[3]

-

For tissue samples, immediately freeze in liquid nitrogen to quench metabolism, followed by homogenization and metabolite extraction.

-

-

Metabolite Extraction from Plasma:

-

Analytical Measurement:

-

Measure the deuterium enrichment of the derivatized glucose and other metabolites using GC-MS or LC-MS/MS.[2]

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows in deuterium-labeled glucose tracing.

Caption: Deuterium flow from [6,6-²H₂]-glucose through glycolysis and the TCA cycle.

Caption: General experimental workflow for in vitro and in vivo deuterium tracing studies.

Caption: Logical relationship of analytical methods for deuterium tracing.

References

Applications of deuterated glucose in studying cellular metabolism.

An In-depth Technical Guide to the Applications of Deuterated Glucose in Studying Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of this compound in the field of cellular metabolism research. Deuterium (²H), a stable isotope of hydrogen, serves as a powerful tracer to investigate the intricate network of metabolic pathways. By substituting hydrogen atoms with deuterium on the glucose molecule, researchers can track its metabolic fate, offering invaluable insights into cellular bioenergetics, biosynthesis, and the metabolic underpinnings of various diseases.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique in their work.

Core Principles of Deuterium-Labeled Glucose Tracing

The fundamental principle behind using this compound is the introduction of a "heavy" hydrogen isotope into a biological system and the subsequent detection of its incorporation into downstream metabolites.[1] This stable isotope tracing approach allows for the dynamic measurement of metabolic fluxes—the rates at which molecules are turned over in a metabolic pathway.[1] Unlike methods that provide a static snapshot of metabolite concentrations, isotope tracing offers a dynamic view of cellular metabolic activity.[1]

The specific position of the deuterium label on the glucose molecule is a critical experimental parameter, as it determines which metabolic pathways can be effectively traced. For instance, [6,6-²H₂]-glucose is frequently used to trace glycolysis and the tricarboxylic acid (TCA) cycle.[1] In contrast, deuterated water (D₂O) can be employed to study processes like gluconeogenesis and de novo lipogenesis.[1][2]

Analytical Methodologies for Deuterium Tracing

The detection and quantification of deuterium enrichment in metabolites are primarily achieved through the following analytical techniques:

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying metabolites. These techniques quantify the incorporation of deuterium by measuring the mass-to-charge ratio of the molecules.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can differentiate between deuterated and non-deuterated molecules based on their unique magnetic properties. This provides information about the specific location of the deuterium label within a metabolite.[1]

-

Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance imaging (MRI) technique that allows for the non-invasive, three-dimensional mapping of glucose metabolism in vivo.[3][4][5] This method can simultaneously detect deuterium-labeled glucose and its downstream metabolites, such as lactate and glutamate/glutamine (Glx).[6][3][4]

Key Applications in Cellular Metabolism

This compound tracing has a broad range of applications in understanding both normal physiology and the metabolic dysregulation that characterizes various diseases.

Central Carbon Metabolism

This compound is instrumental in elucidating the fluxes through central carbon metabolism pathways, including:

-

Glycolysis and the Tricarboxylic Acid (TCA) Cycle: Tracing the flow of deuterium from labeled glucose into lactate and TCA cycle intermediates provides insights into the balance between anaerobic and aerobic metabolism.[3][4] This is particularly relevant in cancer research for studying the Warburg effect, where tumor cells exhibit high rates of glycolysis even in the presence of oxygen.[3][7]

-

Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis. This compound tracers can help quantify the flux through this pathway.[8]

-

Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors can be measured using deuterated tracers like D₂O.[1][2]

Disease Research and Drug Development

The ability to non-invasively monitor metabolic changes makes this compound a valuable tool in disease research and for evaluating therapeutic responses.

-

Oncology: DMI with this compound is used to visualize metabolic reprogramming in tumors, assess tumor aggressiveness, and monitor early treatment responses.[3][4][9][10] The ratio of deuterated lactate to glutamate/glutamine can serve as a biomarker for the Warburg effect.[3]

-

Neurological Disorders: DMI has been applied to study glucose metabolism in the human brain, including in patients with central nervous system lesions.[3] It offers a safe and non-radioactive alternative to other imaging techniques for investigating brain energy metabolism.[3][11]

-

Drug Discovery: Deuteration is a strategy used in drug discovery to improve the pharmacokinetic profiles of drugs.[12] Understanding the metabolic fate of deuterated compounds, including glucose, is crucial in this context.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound to investigate cellular metabolism.

Table 1: Metabolic Fluxes and Contributions Determined by ²H NMR

| Parameter | Flux/Contribution (µmol·kg⁻¹·min⁻¹) | Method |

| Glycogenolysis | 5.5 ± 0.7 | ²H NMR |

| Gluconeogenesis (from PEP) | 4.8 ± 1.0 | ²H NMR |

| Gluconeogenesis (from Glycerol) | 0.4 ± 0.3 | ²H NMR |

| Data are presented as mean ± SD. PEP: Phosphoenolpyruvate. | ||

| (Data sourced from a study utilizing ²H NMR spectroscopy to determine metabolic fluxes.)[13] |

Table 2: Absolute ²H-Enrichment of Plasma Glucose using ²H-NMR

This table demonstrates the accuracy of a ²H-NMR method for quantifying the absolute enrichment of deuterium in plasma glucose.[13]

| Known [2-²H]glucose Enrichment (%) | ²H-NMR Estimated Enrichment (%) |

| 0.20 | 0.21 ± 0.02 |

| 0.50 | 0.52 ± 0.03 |

| 1.00 | 1.04 ± 0.05 |

| 2.50 | 2.55 ± 0.11 |

| Data are presented as mean ± SD. | |

| (Data sourced from a study validating a ²H-NMR method with [2-²H]glucose standards.)[13] |

Table 3: Comparison of Proliferation Rate Estimates in T cells

This table shows the impact of different modeling approaches on T cell proliferation rate estimates from a [6,6-²H₂]-glucose labeling study.[14]

| Cell Type | Proliferation Rate (%/day) - Square Pulse Model | Proliferation Rate (%/day) - PBPK Model | % Decrease |

| CD4+ T cells | ~4% higher than PBPK | Not specified | ~4% |

| CD8+ T cells | ~7% higher than PBPK | Not specified | ~7% |

| PBPK: Physiologically based pharmacokinetic model. The PBPK model provides a more accurate description of label availability over time. | |||

| (Data sourced from a study reanalyzing experimental data with a PBPK model.)[14] |

Visualizations of Metabolic Pathways and Workflows

The following diagrams illustrate key metabolic pathways and experimental workflows relevant to this compound tracing studies.

Caption: Deuterium flow from [6,6-²H₂]-glucose through glycolysis and the TCA cycle.

Caption: Overview of the Pentose Phosphate Pathway with deuterium incorporation.

Caption: General experimental workflow for a this compound tracing study.

Detailed Experimental Protocols

Protocol 1: Metabolic Flux Analysis using this compound in Cell Culture

This protocol outlines the key steps for a steady-state metabolic flux analysis experiment in cultured cells using a this compound tracer.

Materials:

-

Cultured cells of interest

-

Appropriate cell culture medium

-

This compound tracer (e.g., [6,6-²H₂]-glucose)

-

Ice-cold phosphate-buffered saline (PBS)

-

Pre-chilled (-80°C) 80% methanol for extraction[15]

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifugal vacuum concentrator

Procedure:

-

Cell Culture and Adaptation: Culture cells in a standard medium to achieve the desired cell density and metabolic steady state.[8][16]

-

Tracer Administration: Switch the cells to a medium containing the this compound tracer at a concentration sufficient to achieve significant labeling of target metabolites.[8][13]

-

Isotopic Labeling: Incubate the cells for a defined period to allow for the incorporation of the deuterium label into downstream metabolites.[13]

-

Metabolism Quenching and Harvesting:

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.[13]

-

Place the culture plate on dry ice to rapidly quench metabolism.[15]

-

Add 1 mL of pre-chilled (-80°C) 80% methanol to each well and incubate at -80°C for 15 minutes.[15]

-

Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[13][15]

-

-

Metabolite Extraction:

-

Sample Analysis:

-

Data Analysis:

Protocol 2: In Vivo this compound Tracing in Animal Models

This protocol provides a general framework for in vivo tracking of deuterium-labeled metabolites in small animal models.

Materials:

-

Animal model (e.g., mouse, rat)

-

This compound tracer solution for administration (e.g., oral gavage, intravenous injection)

-

Anesthesia (if required for sample collection)

-

Equipment for blood or tissue collection

-

Liquid nitrogen for freeze-clamping tissues

-

Metabolite extraction reagents (as in Protocol 1)

Procedure:

-

Animal Preparation: Acclimatize the animals to the experimental conditions. Fasting may be required depending on the study design.[13]

-

Tracer Administration: Administer the this compound tracer via the chosen route (e.g., oral, intravenous, or intraperitoneal).[4][13]

-

Time-Course Sampling: At specific time points post-administration, collect biological samples such as blood, urine, or specific tissues.[13]

-

Sample Processing:

-

Metabolite Extraction: Perform metabolite extraction from plasma, serum, or homogenized tissue using a suitable protocol, such as a methanol:chloroform extraction.[13][15]

-

Sample Analysis: Analyze the extracted metabolites using MS or NMR spectroscopy to determine deuterium enrichment.[13]

-

Data Analysis: Quantify the concentration of deuterated metabolites and analyze the kinetics of label incorporation to understand in vivo metabolic pathways.[13]

Protocol 3: General Workflow for a Deuterium Metabolic Imaging (DMI) Study

This protocol outlines the general steps involved in a DMI study in a clinical or preclinical setting.

Procedure:

-

Subject Preparation: The subject (human or animal) is prepared for the MRI scan. This may involve fasting to ensure a baseline metabolic state.

-

Baseline Scan: A baseline MRI scan is acquired before the administration of the this compound.[1]

-

Tracer Administration: A known amount of this compound (e.g., [6,6-²H₂]-glucose) is administered, typically orally or via injection.[3][5][9]

-

DMI Data Acquisition: Following a specific uptake period (e.g., 60-75 minutes), a 3D MR spectroscopic imaging (MRSI) study is performed to detect the deuterium signal.[1][3] This allows for the spatial mapping of this compound and its metabolites.

-

Data Processing and Analysis: The raw DMI data is processed to generate metabolic maps of deuterated water (HDO), glucose, lactate, and glutamate/glutamine (Glx).[1][3]

-

Metabolic Ratio Calculation: Ratios of key metabolites, such as the ratio of ²H-Lactate to ²H-Glx, are calculated to provide insights into the balance between glycolysis and oxidative phosphorylation.[3] This ratio can be used as a measure of the Warburg effect in tumors.[3]

Conclusion

The use of this compound provides a powerful and versatile approach to quantitatively assess metabolic fluxes in vivo.[1] Its applications span a wide range of research areas, from fundamental physiology to the study of complex diseases like cancer and diabetes.[1] As analytical technologies, particularly Deuterium Metabolic Imaging, continue to advance, the insights gained from these methods will undoubtedly play an increasingly important role in drug development and personalized medicine.[1] This guide provides a foundational understanding for researchers and scientists looking to incorporate this valuable technique into their metabolic research endeavors.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. metsol.com [metsol.com]

- 3. Deuterium metabolic imaging for 3D mapping of glucose metabolism in humans with central nervous system lesions at 3T - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is this compound? - Mesbah Energy [irisotope.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative mapping of key glucose metabolic rates in the human brain using dynamic deuterium magnetic resonance spectroscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Physiologically Based Simulations of this compound for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Isotope Effects of Deuterated Glucose in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biological isotope effects of deuterated glucose, a critical area of interest in metabolic research and therapeutic development. The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within the glucose molecule, imparts subtle yet significant changes in its chemical properties. These alterations, primarily manifesting as the kinetic isotope effect (KIE), provide a powerful tool to probe and manipulate metabolic pathways. This document details the core principles, experimental methodologies, and key findings related to the use of this compound in biological systems.

The Kinetic Isotope Effect of this compound

The foundational principle underlying the biological effects of this compound is the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. In the context of this compound, the increased mass of deuterium compared to protium (¹H) leads to a stronger and more stable carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the enzymatic cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This effect is particularly pronounced in reactions where C-H bond breaking is the rate-limiting step.

The primary metabolic pathways affected by this compound are glycolysis and the pentose phosphate pathway (PPP), as key enzymes in these pathways catalyze reactions involving the cleavage of C-H bonds on the glucose molecule.

Quantitative Analysis of Isotope Effects

The KIE of this compound has been quantified for several key metabolic enzymes. These data are crucial for understanding the specific points of metabolic perturbation and for designing experiments that leverage these effects.

| Enzyme | Pathway | Deuterated Position | Observed Kinetic Isotope Effect (Vmax H/Vmax D) | Reference Compound |

| Hexokinase | Glycolysis | D-glucose-2-d | 1.3 - 1.5 | D-glucose |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway | D-glucose-1-d | 2.5 - 3.0 | D-glucose |

| Phosphoglucose Isomerase | Glycolysis | D-glucose-2-d | 1.2 - 1.4 | D-glucose-6-phosphate |

Table 1: Kinetic Isotope Effects of this compound on Key Metabolic Enzymes. This table summarizes the quantitative impact of deuteration at specific positions on the maximal reaction velocity (Vmax) of key enzymes in glucose metabolism.

Experimental Protocols for Studying this compound Metabolism

The investigation of this compound metabolism relies on sophisticated analytical techniques capable of tracing the fate of deuterium atoms through various metabolic pathways.

3.1. Mass Spectrometry-Based Metabolomics

-

Objective: To quantify the incorporation of deuterium from this compound into downstream metabolites.

-

Methodology:

-

Cell Culture and Labeling: Cells are cultured in a medium containing a specific isomer of this compound (e.g., D-glucose-1,2,3,4,5,6,6-d7) for a defined period.

-

Metabolite Extraction: Metabolites are extracted from cells using a cold solvent mixture, typically methanol:acetonitrile:water.

-

LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is configured to detect the mass shift corresponding to the incorporation of deuterium atoms.

-

Data Analysis: The relative abundance of deuterated and non-deuterated isotopologues of each metabolite is determined to map the flow of deuterium through the metabolic network.

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To identify the specific positions of deuterium incorporation within a metabolite.

-

Methodology:

-

Sample Preparation: Similar to mass spectrometry, cells are labeled with this compound, and metabolites are extracted and purified.

-

NMR Analysis: The purified metabolite is analyzed by ²H NMR or ¹³C NMR spectroscopy. ²H NMR directly detects the deuterium signal, while ¹³C NMR can reveal deuterium incorporation through changes in the carbon chemical shifts and coupling constants.

-

Spectral Interpretation: The resulting spectra provide precise information on the intramolecular distribution of deuterium, offering insights into the specific enzymatic reactions that have occurred.

-

Visualization of Key Concepts

4.1. Experimental Workflow for this compound Labeling

Caption: Workflow for tracing this compound metabolism.

4.2. Impact of this compound on Central Carbon Metabolism

Caption: Effect of this compound on metabolic pathways.

4.3. Logical Relationship of KIE and Cellular Outcomes

Caption: Downstream consequences of the kinetic isotope effect.

Applications in Drug Development and Research

The unique properties of this compound have positioned it as a valuable tool in several research and therapeutic areas:

-

Probing Metabolic Flux: By tracing the path of deuterium, researchers can gain quantitative insights into the activity of different metabolic pathways under various physiological and pathological conditions.

-

Cancer Metabolism Research: Many cancer cells exhibit altered glucose metabolism, including an increased reliance on the PPP for NADPH production to counteract oxidative stress. This compound can be used to selectively inhibit the PPP, thereby sensitizing cancer cells to oxidative damage.

-

Neurodegenerative Diseases: Oxidative stress is a key factor in the pathogenesis of several neurodegenerative diseases. By modulating NADPH production, this compound offers a potential therapeutic strategy to mitigate neuronal damage.

-

Drug Discovery: Deuterated compounds, including this compound, are being explored as a new class of therapeutics. The "deuterium switch" can improve the metabolic stability and pharmacokinetic profile of drugs, leading to enhanced efficacy and reduced side effects.

Deuterated Glucose as a Tracer for In Vivo Metabolic Flux Analysis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Metabolic Dynamics with Deuterated Glucose

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA offers a dynamic view of how nutrients are processed and allocated through intricate biochemical networks.[2] This is achieved by introducing isotopically labeled substrates, or "tracers," into a system and tracking the incorporation of the isotope into downstream metabolites.[1][3]

While various stable isotopes are employed, deuterium (²H), a stable isotope of hydrogen, offers unique advantages for in vivo studies.[2][3] this compound, in particular, has emerged as a robust and safe tracer for elucidating glucose metabolism in whole organisms, from preclinical models to human subjects.[3][4] Its applications are vast, spanning fundamental physiology research to the study of complex diseases like cancer, diabetes, and neurodegenerative disorders, and offering critical insights for drug development.[2][5] This guide provides an in-depth overview of the core principles, experimental protocols, analytical techniques, and applications of using this compound for in vivo metabolic flux analysis.

Core Principles of Deuterium-Labeled Glucose Tracing

The fundamental principle of this technique is to replace one or more hydrogen atoms in a glucose molecule with deuterium.[2] This "labeled" glucose is then introduced into an organism, where it enters metabolic pathways just like its unlabeled counterpart. By measuring the deuterium enrichment in downstream metabolites, researchers can quantitatively assess the activity of specific metabolic pathways.[6]

Key Advantages of Deuterium Tracers:

-

Safety: Deuterium is a stable, non-radioactive isotope, making it safe for use in human studies, including in infants.[3][7] The tracer doses used are non-toxic and do not perturb the underlying physiology.[4][8]

-

Cost-Effectiveness: Deuterated compounds, particularly deuterium oxide (D₂O), are generally more cost-effective than their ¹³C-labeled counterparts.[9][10]

-

Versatility: Different deuterated tracers can be used to probe various aspects of metabolism. For example, [6,6-²H₂]-glucose is commonly used to trace glycolysis and the TCA cycle, while D₂O can be used to study gluconeogenesis and de novo lipogenesis.[2]

-

Analytical Sensitivity: Modern analytical techniques, such as mass spectrometry and nuclear magnetic resonance, offer high sensitivity for detecting deuterium enrichment.[3][6]

Commonly Used this compound Tracers:

The choice of where to place the deuterium label on the glucose molecule is critical as it determines which metabolic pathways can be effectively traced.[2]

| Tracer | Primary Applications | Key Downstream Labeled Metabolites |

| [6,6-²H₂]-glucose | Glycolysis, Tricarboxylic Acid (TCA) Cycle, Pentose Phosphate Pathway (PPP) | Lactate, Glutamate, Glutamine |

| Deuterium Oxide (D₂O) | Gluconeogenesis (GNG), De Novo Lipogenesis | Glucose, Fatty Acids |

| [U-²H₇]-glucose | General glucose metabolism, imaging studies | Water (HDO), Lactate, Glutamate, Glutamine, Glycogen, Lipids |

| [2,3,4,5,6-¹³C]-glucose | Oxidative Pentose Phosphate Pathway (oxPPP) | Lactate |

| [3,4-¹³C]-glucose | Anaplerosis via Pyruvate Carboxylase (PC) | Lactate |

Experimental Design and Protocols

A successful in vivo metabolic flux study using this compound requires careful experimental design, from tracer administration to sample analysis. The general workflow involves administering the tracer, allowing it to metabolize for a specific period, collecting biological samples, and analyzing them to measure isotopic enrichment.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically Based Simulations of this compound for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Deuterium metabolic imaging for 3D mapping of glucose metabolism in humans with central nervous system lesions at 3T - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metsol.com [metsol.com]

- 10. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]

The Role of Deuterated Glucose in Elucidating Gluconeogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of deuterated glucose, primarily in the form of deuterium oxide (D₂O), as a powerful and widely accepted stable isotope tracer for quantifying gluconeogenesis (GNG). Understanding the rate of de novo glucose production is critical in metabolic research and in the development of therapeutic agents for diseases such as type 2 diabetes, where GNG is often dysregulated.

Principle of the Deuterated Water Method

The foundational principle of using deuterated water (²H₂O or D₂O) to measure gluconeogenesis is straightforward: when D₂O is administered, it equilibrates with the total body water pool.[1][2] During the process of gluconeogenesis, hydrogen atoms from body water are incorporated into the carbon-hydrogen bonds of the newly synthesized glucose molecule.[3] In contrast, glucose released from glycogen stores (glycogenolysis) does not incorporate deuterium from body water.[4] Therefore, by measuring the deuterium enrichment in circulating glucose, one can calculate the fraction of that glucose that was produced via gluconeogenesis.

This method is advantageous because it is less costly and more convenient than continuous infusions of other labeled substrates like ¹³C-glycerol or ¹³C-glucose.[1] It allows for the assessment of GNG from all potential precursors (e.g., lactate, pyruvate, glycerol, and amino acids) simultaneously.[5]

Key Measurement Approaches

Two primary methods have evolved for calculating fractional gluconeogenesis from D₂O labeling, both relying on the analysis of deuterium enrichment at specific positions on the glucose molecule by Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

-

The C5 Position Method : This classic approach, developed by Landau et al., measures the deuterium enrichment on carbon 5 (C5) of glucose and compares it to the enrichment in body water (or the enrichment at carbon 2, which serves as a surrogate for body water enrichment).[4][8] The hydrogen at C5 is specifically incorporated during the conversion of phosphoenolpyruvate to 2-phosphoglycerate, a key step in the GNG pathway.[4]

-

The Average Deuterium Enrichment Method : A simpler and more reproducible method involves measuring the average deuterium enrichment across carbons 1, 3, 4, 5, and 6 of the glucose molecule.[6][9] This approach avoids the technically complex isolation of the C5 hydrogen and has shown excellent correlation with the C5 method while offering higher precision.[6][10]

Experimental Protocol: Measuring Fractional Gluconeogenesis using D₂O

The following provides a generalized protocol for an in vivo human study. Specifics such as fasting duration and sampling times should be adapted based on the experimental question.

Subject Preparation and Tracer Administration

-

Baseline Sampling : Collect a baseline blood sample prior to isotope administration to determine natural isotopic abundance.[1]

-

Fasting : Subjects are typically studied after a period of fasting (e.g., overnight, or for extended periods like 22-66 hours) to stimulate gluconeogenesis.[4][9]

-

D₂O Administration : Administer a single oral dose of deuterium oxide (e.g., 1-5 g/kg of body weight) to enrich the total body water to a target of 0.3-0.5%.[1][3] The D₂O is often given in divided doses over several hours.[7]

-

Equilibration : Allow time for the D₂O to equilibrate within the body water pool. A minimum of 3 hours is required, with 5 hours or more being optimal for ensuring steady-state enrichment between plasma water and the C2 position of glucose.[11]

-

(Optional) Glucose Turnover Tracer : To determine the absolute rate of gluconeogenesis, a second tracer, such as [6,6-²H₂]glucose, is often infused intravenously as a primed-continuous infusion to measure the total rate of glucose appearance (Ra).[3][8][12]

Sample Collection and Processing

-

Blood Sampling : Collect blood samples (e.g., 1-2 mL) into heparinized tubes at timed intervals after D₂O administration.[1]

-

Plasma Separation : Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Body Water Enrichment : Body water for deuterium analysis can be obtained from plasma, saliva, or urine.[1]

Analytical Procedure: GC-MS Analysis

-

Glucose Isolation : Isolate glucose from plasma, often via solid-phase extraction.

-

Derivatization : Convert the glucose molecule into a volatile derivative suitable for gas chromatography. A common method is the preparation of a glucose pentaacetate derivative.[7] For positional analysis, other derivatives may be required.[8][13]

-

GC-MS Analysis : Inject the derivatized sample into a GC-MS system.[6][13]

-

The gas chromatograph separates the glucose derivative from other compounds.

-

The mass spectrometer ionizes the derivative and separates the resulting fragments based on their mass-to-charge (m/z) ratio.

-

-

Isotopomer Analysis : Measure the abundance of mass isotopomers (molecules differing only in their isotopic composition) to determine the level of deuterium enrichment.[14] For the average enrichment method, the focus is on fragments that represent carbons 1, 3, 4, 5, and 6.[6][15]

Calculation of Fractional Gluconeogenesis

The fractional contribution of gluconeogenesis to glucose production is calculated as the ratio of the deuterium enrichment in the product (glucose) to the enrichment in the precursor (body water).

Formula (Average Enrichment Method):

Fractional GNG (%) = (Average Deuterium Enrichment in Glucose C1,3,4,5,6 / Deuterium Enrichment in Body Water) x 100[6][7]

Quantitative Data from this compound Studies

The use of deuterated water has provided key quantitative insights into the regulation of gluconeogenesis in various physiological and pathophysiological states.

| Study Population | Condition | Tracer Method | Fractional Gluconeogenesis (%) | Reference(s) |

| Healthy Adult Volunteers | Post-absorptive (Overnight Fast) | Average Enrichment | 48.3 ± 0.5 | [6][9] |

| Healthy Adult Volunteers | Post-absorptive (Overnight Fast) | C5-HMT | 46.9 ± 5.4 | [6][9] |

| Healthy Adult Volunteers | 14-hour Fast | C5-HMT | 47 ± 4 | [4] |

| Healthy Adult Volunteers | 22-hour Fast | C5-HMT | 67 ± 4 | [4] |

| Healthy Adult Volunteers | 42-hour Fast | C5-HMT | 93 ± 2 | [4] |

| Healthy Adult Volunteers | 66-hour Continuous Fast | Average Enrichment | 83.7 ± 2.3 | [6][9] |

| Type 2 Diabetic Subjects | Post-absorptive State | C5 Method | 65.7 ± 3.3 | [8] |

| Healthy Control Subjects | Post-absorptive State | C5 Method | 40.7 ± 5.0 | [8] |

| Infants | Receiving Total Parenteral Nutrition | Average Enrichment | 13.3 ± 0.3 | [6][9] |

| Post-absorptive Rats | N/A | C5 Method | 46.7 ± 2.0 | [8] |

| Starved Rats | N/A | C5 Method | 94.1 ± 2.0 | [8] |

Data are presented as mean ± standard deviation or standard error as reported in the cited literature.

Visualizing the Process

Diagrams are essential for understanding the complex relationships in metabolic tracing studies.

Caption: Deuterium (D) from D₂O is incorporated into gluconeogenic intermediates in the cytosol.

References

- 1. metsol.com [metsol.com]

- 2. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. journals.humankinetics.com [journals.humankinetics.com]

- 6. Measurement of gluconeogenesis using glucose fragments and mass spectrometry after ingestion of deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. In vivo measurement of gluconeogenesis in animals and humans with deuterated water: a simplified method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. research.rug.nl [research.rug.nl]

- 11. journals.physiology.org [journals.physiology.org]

- 12. prosciento.com [prosciento.com]

- 13. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of gluconeogenesis by 2H2O labeling and mass isotopomer distribution analysis. [escholarship.org]

- 15. researchgate.net [researchgate.net]

Exploring Central Carbon Metabolism with Deuterated Glucose Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated glucose isotopes in the study of central carbon metabolism. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful technique for deeper insights into cellular bioenergetics, metabolic fluxes, and the identification of novel therapeutic targets.

Introduction to Central Carbon Metabolism and Isotope Tracing

Central carbon metabolism (CCM) represents the core network of biochemical reactions that fuel cellular life. It primarily encompasses three interconnected pathways: Glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) Cycle.[1] These pathways are fundamental for generating energy in the form of ATP, producing reducing equivalents (NADH and NADPH) for biosynthesis and redox balance, and supplying precursor molecules for the synthesis of amino acids, nucleotides, and lipids.[1][2]

Stable isotope tracing has emerged as an invaluable tool for the dynamic analysis of these pathways. By replacing specific atoms in a substrate with their stable isotopes, researchers can track the metabolic fate of these atoms through various biochemical transformations.[3] this compound, in which hydrogen atoms are replaced by deuterium (²H), is a particularly powerful tracer. It allows for the non-radioactive investigation of glucose metabolism and provides unique insights into redox metabolism and pathways involving hydride transfer.

Core Metabolic Pathways

A foundational understanding of the central carbon metabolism pathways is crucial for designing and interpreting isotope tracing experiments.

Glycolysis

Glycolysis is the initial stage of glucose breakdown, occurring in the cytoplasm.[4][5] One molecule of glucose is converted into two molecules of pyruvate, generating a net of two ATP and two NADH molecules.[4][5] This pathway is a primary source of rapid energy production and provides precursors for other metabolic routes.[4]

Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway (PPP) runs parallel to glycolysis and is crucial for generating NADPH and the precursors for nucleotide biosynthesis (ribose-5-phosphate).[6][7] NADPH is essential for antioxidant defense and reductive biosynthesis, such as fatty acid synthesis.[6] The PPP consists of an oxidative phase, which produces NADPH, and a non-oxidative phase, which interconverts five-carbon sugars.[7]

Tricarboxylic Acid (TCA) Cycle

The Tricarboxylic Acid (TCA) Cycle, also known as the Krebs cycle, occurs in the mitochondria and is the final common pathway for the oxidation of carbohydrates, fats, and proteins.[8][9] Acetyl-CoA, derived from pyruvate, enters the cycle and is completely oxidized to CO2, generating ATP, NADH, and FADH2.[8] The TCA cycle also provides intermediates for various biosynthetic pathways.[9]

Experimental Design and Protocols

A well-designed experimental workflow is critical for obtaining reliable and interpretable data from this compound tracing studies.

General Experimental Workflow

The following diagram outlines a typical workflow for a cell-based metabolic labeling experiment using this compound.

Detailed Experimental Protocols

This protocol is designed for adherent mammalian cells.

Materials:

-

D-Glucose-d7 (or other this compound isotope)

-

Glucose-free cell culture medium

-

Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites.

-

Sterile phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of harvest. Allow cells to adhere and grow overnight.

-

Tracer Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with the this compound tracer to the desired final concentration (e.g., 25 mM). Supplement with dFBS.

-

Isotope Labeling: Remove the existing medium, wash the cells once with sterile PBS, and then add the prepared tracer medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the deuterium label into various metabolites. The incubation time will vary depending on the cell type and the pathways being studied.

This protocol is crucial for halting metabolic activity and preserving the in vivo metabolic state.

Materials:

-

Ice-cold 80% methanol (LC-MS grade)

-

Liquid nitrogen

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching: Aspirate the labeling medium and immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath to rapidly quench metabolic activity.

-

Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

-

Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex and Centrifuge: Vortex the tube for 30 seconds and then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.

-

Drying: Dry the supernatant in a centrifugal vacuum concentrator (e.g., SpeedVac).

-

Storage: Store the dried extracts at -80°C until analysis.

This is a general protocol for the analysis of polar metabolites using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of LC-MS compatible solvent (e.g., 50 µL of 50:50 acetonitrile:water).

-

LC Separation: Inject the sample onto a HILIC column. Use a gradient from high to low organic content to separate the polar metabolites.

-

Mass Spectrometry: Configure the mass spectrometer to acquire data in both positive and negative ionization modes in full scan mode with a mass resolution of >60,000 to accurately resolve isotopologues.

-

Data Acquisition: Acquire the data for all samples.

Data Presentation and Interpretation

Quantitative data from this compound tracing experiments are typically presented in tables to facilitate comparison between different experimental conditions.

Mass Isotopologue Distribution (MID)

The MID of a metabolite represents the fractional abundance of each of its isotopologues (molecules of the same metabolite that differ in isotopic composition).

Table 1: Mass Isotopologue Distribution of Lactate in a Cancer Cell Line

| Isotopologue | Control Condition (%) | Drug-Treated Condition (%) |

| M+0 (Unlabeled) | 5.1 ± 0.6 | 24.7 ± 2.3 |

| M+1 | 1.2 ± 0.2 | 3.5 ± 0.5 |

| M+2 | 2.8 ± 0.4 | 5.2 ± 0.7 |

| M+3 (from Glucose) | 90.9 ± 1.3 | 66.6 ± 2.8 |

Data are represented as mean ± standard deviation (n=3). M+X denotes the metabolite with X heavy isotopes. A shift from M+3 towards M+0 in the drug-treated condition suggests a reduction in glycolytic flux from the labeled glucose and an increased reliance on other, unlabeled carbon sources.

Metabolic Flux Analysis (MFA)

MFA is a computational method used to quantify the rates (fluxes) of intracellular metabolic reactions. The MID data, along with measured uptake and secretion rates, are used as inputs for MFA software to calculate the fluxes through the central carbon metabolism pathways.

Table 2: Relative Metabolic Fluxes in a Cancer Cell Line

| Metabolic Flux | Control Condition (Normalized to Glucose Uptake) | Drug-Treated Condition (Normalized to Glucose Uptake) |

| Glycolysis (Pyruvate Production) | 100 ± 5 | 75 ± 6 |

| Pentose Phosphate Pathway (Oxidative) | 15 ± 2 | 25 ± 3 |

| TCA Cycle (Citrate Synthase) | 85 ± 7 | 60 ± 5 |

| Lactate Secretion | 80 ± 6 | 55 ± 5 |

Flux values are hypothetical and presented as mean ± standard error of the mean, normalized to a glucose uptake rate of 100. The data indicates that the drug treatment reduces overall glucose catabolism through glycolysis and the TCA cycle, while increasing the relative flux through the pentose phosphate pathway, potentially to meet an increased demand for NADPH for antioxidant defense.

Applications in Drug Development

This compound tracing is a powerful tool in drug development for:

-

Target Engagement and Mechanism of Action Studies: Confirming that a drug interacts with its intended metabolic target and elucidating its downstream effects on metabolic pathways.

-

Identifying Metabolic Vulnerabilities: Uncovering metabolic dependencies in cancer cells or other disease states that can be exploited for therapeutic intervention.

-

Assessing Drug Efficacy and Resistance: Monitoring metabolic reprogramming in response to drug treatment to evaluate efficacy and identify mechanisms of resistance.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating metabolic flux data into PK/PD models to better predict drug response and optimize dosing regimens.

Conclusion

The use of this compound isotopes provides a robust and insightful approach to quantitatively analyze central carbon metabolism. This technical guide has outlined the core principles, detailed experimental protocols, and data interpretation strategies necessary to implement this technique effectively. By providing a dynamic view of cellular metabolism, this compound tracing offers invaluable insights for basic research, disease understanding, and the development of novel therapeutics. As analytical technologies and computational tools continue to advance, the application of this compound tracers will undoubtedly lead to further groundbreaking discoveries in the field of metabolic research.

References

- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction | Springer Nature Experiments [experiments.springernature.com]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. stackoverflow.com [stackoverflow.com]

- 8. researchgate.net [researchgate.net]

- 9. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to stable isotope tracers in metabolic studies.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are non-radioactive atoms with additional neutrons, which allows them to be distinguished from their more common elemental forms by mass spectrometry.[1][2] This unique property makes them invaluable tools for tracing the fate of atoms through complex metabolic networks.[3] By replacing a standard nutrient with its isotope-labeled counterpart (e.g., using ¹³C-glucose instead of ¹²C-glucose), researchers can track the journey of the labeled atoms as they are incorporated into various downstream metabolites.[4] This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic view of cellular metabolism, offering insights that static measurements of metabolite concentrations cannot.[4][5] Metabolic Flux Analysis (MFA), a key application of this technology, quantifies the rates of metabolic reactions, providing a detailed snapshot of cellular activity.[4] This guide provides an in-depth overview of the principles, experimental protocols, and applications of stable isotope tracers in metabolic research.

Core Principles of Stable Isotope Tracing

The fundamental principle behind stable isotope tracing is the introduction of a labeled substrate into a biological system and the subsequent measurement of its incorporation into downstream metabolites.[4] As cells metabolize the labeled nutrient, the isotope becomes part of the structure of various metabolic intermediates and end-products. The pattern of this isotope incorporation, known as the mass isotopologue distribution (MID), is measured using analytical techniques like mass spectrometry.[4]

Isotopologues are molecules that differ only in their isotopic composition.[6] For example, after introducing uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) into a cell culture, the pyruvate generated through glycolysis will contain three ¹³C atoms. This labeled pyruvate is a different isotopologue from the naturally occurring pyruvate, which is composed primarily of ¹²C atoms. By measuring the relative abundance of these different isotopologues, researchers can infer the activity of the metabolic pathways involved.[7][8]

Commonly Used Stable Isotope Tracers

The choice of tracer is critical and depends on the specific metabolic pathway under investigation.[9] Different tracers provide distinct insights into cellular metabolism. For instance, various isotopologues of ¹³C-glucose are used to probe different aspects of central carbon metabolism.[10]

| Tracer | Labeled Atom(s) | Typical Applications |

| [U-¹³C]-Glucose | All 6 Carbon atoms | General tracing of glucose metabolism through glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[9][11] |

| [1,2-¹³C₂]-Glucose | Carbons 1 and 2 | Quantifying the relative fluxes of glycolysis and the Pentose Phosphate Pathway.[10][12] |

| [U-¹³C, ¹⁵N₂]-Glutamine | All 5 Carbon and 2 Nitrogen atoms | Studying glutamine's role in the TCA cycle, amino acid biosynthesis, and nucleotide biosynthesis.[9][13] |

| [α-¹⁵N]-Glutamine | The alpha-amino Nitrogen | Tracing the fate of glutamine's nitrogen in amino acid and nucleotide synthesis.[14][15] |

Experimental Design and Workflow

A typical stable isotope tracing experiment involves several key steps, from initial cell culture to final data analysis. Each step must be carefully controlled to ensure reproducible and meaningful results.

Key Metabolic Pathway Analysis: Central Carbon Metabolism

Stable isotope tracers are frequently used to investigate central carbon metabolism, which includes glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[16] Tracing with [U-¹³C]-glucose allows for the comprehensive analysis of how glucose-derived carbons are distributed among these interconnected pathways.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling adherent cells with [U-¹³C]-glucose.

Materials:

-

Adherent mammalian cells (e.g., A549, HeLa)[9]

-

Complete growth medium (e.g., DMEM)[9]

-

Glucose-free DMEM[9]

-

[U-¹³C]-glucose[9]

-

Dialyzed fetal bovine serum (dFBS)[9]

-

Phosphate-buffered saline (PBS)[9]

-

Cell scraper[9]

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve approximately 80% confluency at the time of harvest.[9]

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with [U-¹³C]-glucose to the desired final concentration and dFBS.[9]

-

Isotope Labeling:

-

Metabolism Quenching and Metabolite Extraction:

-

Remove the labeling medium.

-

Quickly wash the cells with cold PBS.

-

Immediately add ice-cold 80% methanol to quench all enzymatic activity.[17]

-

Scrape the cells in the methanol solution.[18]

-

Transfer the cell lysate to a microcentrifuge tube.[18]

-

Centrifuge at high speed to pellet cell debris.[18]

-

Collect the supernatant containing the metabolites for analysis.[19]

-

Protocol 2: Metabolite Extraction for Mass Spectrometry

This protocol provides a general method for extracting polar metabolites from cell samples.

Materials:

-

Cell pellet from labeling experiment

-

Extraction solvent: 40:40:20 acetonitrile:methanol:water with 0.1M formic acid, pre-chilled to -20°C.[20]

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >13,000 rpm.[18]

Procedure:

-

Add 1 mL of ice-cold extraction solvent to the cell pellet.[20]

-

Vortex thoroughly to resuspend the pellet.

-

Sonicate the sample in an ice bath for 10 minutes to ensure complete cell lysis.[20]

-

Centrifuge the extract at maximum speed for 10-15 minutes at 4°C to pellet proteins and cell debris.[18][19]

-

Carefully transfer the supernatant to a new tube, avoiding the pellet.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extract at -80°C until analysis by mass spectrometry.[18][19]

Data Analysis and Interpretation

Following sample analysis by LC-MS or GC-MS, the raw data is processed to determine the mass isotopologue distribution (MID) for each metabolite of interest.[4][21] This involves identifying the peaks corresponding to different isotopologues and calculating their relative abundances.[21] The MIDs are then corrected for the natural abundance of stable isotopes.[22]

Example Quantitative Data: The following table shows an example of the mass isotopologue distribution for citrate in cells cultured with [U-¹³C]-glucose. The "M+n" notation refers to the mass of the isotopologue relative to the monoisotopic mass (M+0).

| Isotopologue | Relative Abundance (%) (Control) | Relative Abundance (%) (Treated) |

| M+0 | 5.2 | 10.5 |

| M+1 | 1.1 | 2.3 |

| M+2 | 85.6 | 70.1 |

| M+3 | 3.5 | 6.8 |

| M+4 | 4.1 | 8.9 |

| M+5 | 0.5 | 1.2 |

| M+6 | 0.0 | 0.2 |

This data is illustrative and not from a specific cited experiment.

This data can then be used in computational models for Metabolic Flux Analysis (MFA) to estimate the rates of intracellular reactions.[4] The model calculates the expected MIDs based on a given set of fluxes and compares them to the experimentally measured MIDs, iteratively adjusting the fluxes to find the best fit.[4]

Applications in Drug Development

Stable isotope tracing is a powerful tool in pharmacology and drug development.[23][24] It can be used to:

-

Elucidate Drug Metabolism: By labeling a drug molecule, researchers can track its metabolic fate and identify its breakdown products.[5][25]

-

Assess Target Engagement: The technique can reveal how a drug candidate alters specific metabolic pathways, confirming its mechanism of action.[5]

-

Identify Pharmacodynamic Biomarkers: Changes in metabolic fluxes in response to treatment can serve as biomarkers of drug efficacy.[5]

-

Support Personalized Medicine: Isotope tracers can help phenotype patients' metabolic responses to treatment, paving the way for tailored therapies.[24][26]

Conclusion

Stable isotope tracing offers a dynamic and quantitative window into the intricate workings of cellular metabolism.[3][5] From fundamental research exploring metabolic reprogramming in disease to applied studies in drug development, this technique provides invaluable insights.[4][23] The continued advancements in mass spectrometry and computational modeling will further enhance the power and accessibility of stable isotope-based metabolic analysis, promising to accelerate discoveries in biomedical science.[23][27]

References

- 1. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. metsol.com [metsol.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ckisotopes.com [ckisotopes.com]

- 12. researchgate.net [researchgate.net]

- 13. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]